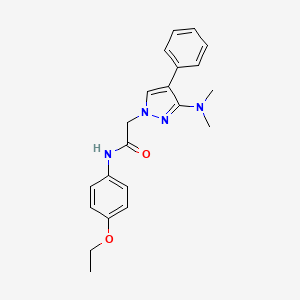
alpha,1-Dihydroxycyclobutaneacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha,1-Dihydroxycyclobutaneacetic acid, also known as DHCA, is a cyclic hydroxycarboxylic acid that has been identified as a natural product in various plant species. DHCA has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. In recent years, DHCA has gained attention in the scientific community due to its potential application in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of alpha,1-Dihydroxycyclobutaneacetic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. alpha,1-Dihydroxycyclobutaneacetic acid has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which could contribute to its anti-inflammatory effects. alpha,1-Dihydroxycyclobutaneacetic acid has also been found to modulate the activity of various enzymes and transcription factors, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
alpha,1-Dihydroxycyclobutaneacetic acid has been found to exhibit a range of biochemical and physiological effects. For example, alpha,1-Dihydroxycyclobutaneacetic acid has been shown to inhibit the production of reactive oxygen species, which could contribute to its antioxidant effects. alpha,1-Dihydroxycyclobutaneacetic acid has also been found to modulate the activity of various neurotransmitters and receptors, which could contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using alpha,1-Dihydroxycyclobutaneacetic acid in lab experiments is its relatively low toxicity. alpha,1-Dihydroxycyclobutaneacetic acid has been found to exhibit low toxicity in various cell and animal models, which makes it a promising candidate for further research. However, one of the limitations of using alpha,1-Dihydroxycyclobutaneacetic acid in lab experiments is its relatively low solubility in water, which could make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on alpha,1-Dihydroxycyclobutaneacetic acid. One area of interest is the potential application of alpha,1-Dihydroxycyclobutaneacetic acid in the treatment of inflammatory diseases such as arthritis. Another area of interest is the potential application of alpha,1-Dihydroxycyclobutaneacetic acid in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of alpha,1-Dihydroxycyclobutaneacetic acid and to identify any potential side effects or limitations of its use.
Synthesemethoden
Alpha,1-Dihydroxycyclobutaneacetic acid can be synthesized using a variety of methods, including chemical synthesis and biosynthesis. Chemical synthesis methods involve the use of chemical reagents to create alpha,1-Dihydroxycyclobutaneacetic acid, while biosynthesis methods involve the use of enzymes or microorganisms to produce alpha,1-Dihydroxycyclobutaneacetic acid. One of the most common biosynthesis methods involves the use of plant cell cultures, which have been shown to produce high levels of alpha,1-Dihydroxycyclobutaneacetic acid.
Wissenschaftliche Forschungsanwendungen
Alpha,1-Dihydroxycyclobutaneacetic acid has been the subject of numerous scientific studies, which have explored its potential application in the treatment of various diseases. For example, alpha,1-Dihydroxycyclobutaneacetic acid has been found to exhibit anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as arthritis. alpha,1-Dihydroxycyclobutaneacetic acid has also been found to exhibit neuroprotective effects, which could be useful in the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-hydroxy-2-(1-hydroxycyclobutyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-4(5(8)9)6(10)2-1-3-6/h4,7,10H,1-3H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBCZPQLRVXXCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(C(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2-(1-hydroxycyclobutyl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[(4-bromophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N,N-dimethylamine](/img/structure/B2619472.png)
![1-[1-(2-Bromophenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2619474.png)
![12-{4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutyl}-8-ethyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2619475.png)
![(Z)-methyl 4-((3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2619478.png)
![1-(4-ethoxyphenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2619480.png)

![1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone](/img/structure/B2619484.png)

![1-[3-(Benzyloxy)benzyl]piperidine-4-carboxylic acid](/img/structure/B2619487.png)

![N-(1-((3r,5r,7r)-adamantan-1-yl)ethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2619489.png)


![1-[(4-Nitrophenyl)sulfonyl]piperazine hydrochloride](/img/no-structure.png)